molecular formula C23H28Cl2N6O3S B10825807 3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide

3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide

Cat. No.: B10825807
M. Wt: 539.5 g/mol
InChI Key: MVOULGOLHZCXLD-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TASP 0277308 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the triazole ring.
  • Introduction of the dichlorobenzene sulfonamide group.
  • Attachment of the piperazine moiety.

Industrial Production Methods: Industrial production methods for TASP 0277308 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: TASP 0277308 can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorobenzene sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

TASP 0277308 exerts its effects by selectively antagonizing the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking. By blocking this receptor, TASP 0277308 prevents the egress of T cells from the thymus and displaces marginal zone B cells. This leads to immunomodulatory effects, including lymphopenia and upregulation of CD69 expression on lymphocytes .

Comparison with Similar Compounds

    Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.

Uniqueness: TASP 0277308 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1 and its potent immunomodulatory effects. Unlike other similar compounds, TASP 0277308 has been specifically studied for its effects on collagen-induced arthritis .

Properties

Molecular Formula

C23H28Cl2N6O3S

Molecular Weight

539.5 g/mol

IUPAC Name

3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C23H28Cl2N6O3S/c1-4-31-22(16(2)28-35(32,33)19-8-9-20(24)21(25)15-19)26-27-23(31)34-18-7-5-6-17(14-18)30-12-10-29(3)11-13-30/h5-9,14-16,28H,4,10-13H2,1-3H3/t16-/m1/s1

InChI Key

MVOULGOLHZCXLD-MRXNPFEDSA-N

Isomeric SMILES

CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)[C@@H](C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)C(C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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